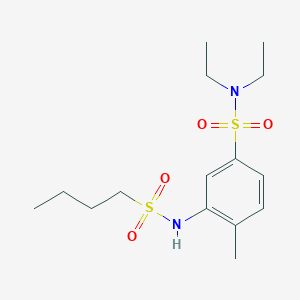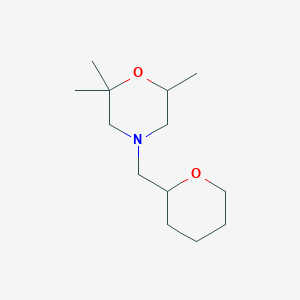
3-(butylsulfonylamino)-N,N-diethyl-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butylsulfonylamino)-N,N-diethyl-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as BDBS and is used in various scientific research applications. BDBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 411.56 g/mol.
作用機序
The mechanism of action of BDBS involves the binding of the compound to the active site of CA IX and CA XII enzymes. This binding leads to the inhibition of the enzyme activity, which ultimately results in the suppression of tumor growth and metastasis. BDBS binds to the zinc ion present in the active site of CA IX and CA XII enzymes, which is essential for the catalytic activity of these enzymes. The binding of BDBS to the zinc ion leads to the displacement of the water molecule, which is required for the catalytic activity of these enzymes.
Biochemical and Physiological Effects:
BDBS has various biochemical and physiological effects, including its ability to inhibit the activity of CA IX and CA XII enzymes. Inhibition of these enzymes can lead to the suppression of tumor growth and metastasis. BDBS has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Apoptosis plays a crucial role in the elimination of damaged and abnormal cells from the body. BDBS has also been shown to inhibit the growth of various bacteria and fungi, indicating its potential as an antimicrobial agent.
実験室実験の利点と制限
BDBS has several advantages for lab experiments, including its high potency and specificity towards CA IX and CA XII enzymes. BDBS has also been shown to be stable under various conditions, making it suitable for use in various assays. However, BDBS has some limitations, including its low solubility in water, which can make it difficult to use in some assays. BDBS can also exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.
将来の方向性
BDBS has several potential future directions, including its use as a therapeutic agent for the treatment of cancer and other diseases. BDBS can also be used as a tool for the detection of zinc ions in biological samples. Future research can focus on the optimization of the synthesis method to improve the yield and purity of BDBS. The development of new derivatives of BDBS with improved properties can also be explored. Furthermore, the potential of BDBS as an antimicrobial agent can be further investigated.
Conclusion:
In conclusion, BDBS is a chemical compound that has various scientific research applications, including its use as an inhibitor of CA IX and CA XII enzymes and as a fluorescent probe for the detection of zinc ions. BDBS has several advantages for lab experiments, including its high potency and specificity towards CA IX and CA XII enzymes. However, BDBS has some limitations, including its low solubility in water and cytotoxicity at high concentrations. Future research can focus on the optimization of the synthesis method, the development of new derivatives, and the potential use of BDBS as a therapeutic agent and antimicrobial agent.
合成法
The synthesis of BDBS involves the reaction between 3-amino-N,N-diethyl-4-methylbenzenesulfonamide and butylsulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred for a few hours at room temperature, and the resulting product is purified by recrystallization. The yield of BDBS is around 70-80%, and the purity can be determined by using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
BDBS has various scientific research applications, including its use as an inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII) enzymes. These enzymes are overexpressed in various types of cancer cells and play a crucial role in tumor growth and metastasis. Inhibition of these enzymes can lead to the suppression of tumor growth and metastasis. BDBS has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Zinc ions play a crucial role in various physiological processes, including cell growth, DNA synthesis, and immune response.
特性
IUPAC Name |
3-(butylsulfonylamino)-N,N-diethyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4S2/c1-5-8-11-22(18,19)16-15-12-14(10-9-13(15)4)23(20,21)17(6-2)7-3/h9-10,12,16H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMOAEFXWWVWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butylsulfonylamino)-N,N-diethyl-4-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)

![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)


![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)